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molecular formula C7H4ClF3 B7723727 2-Chlorobenzotrifluoride CAS No. 52181-51-8

2-Chlorobenzotrifluoride

Cat. No. B7723727
M. Wt: 180.55 g/mol
InChI Key: DGRVQOKCSKDWIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04983740

Procedure details

A solution of 0.6 mole of 2-chlorotrifluoromethylbenzene in 1 l of tetrahydrofuran is cooled to -65° C. and 0.58 mole of butyllithium dissolved in hexane is added. The mixture is maintained at the same temperature for 2 hours and a mixture containing 44 ml of dimethylformamide and 200 ml of tetrahydrofuran is then added dropwise. The reaction medium is allowed to return to ambient temperature, 600 ml of water are added, extraction is then carried out with ethyl ether followed by evaporation to dryness. The product is distilled to purify.
Quantity
0.6 mol
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
0.58 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
44 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
600 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]([F:11])([F:10])[F:9].C([Li])CCC.CN(C)[CH:19]=[O:20].O>O1CCCC1.CCCCCC>[Cl:1][C:2]1[C:3]([C:8]([F:9])([F:10])[F:11])=[CH:4][CH:5]=[CH:6][C:7]=1[CH:19]=[O:20]

Inputs

Step One
Name
Quantity
0.6 mol
Type
reactant
Smiles
ClC1=C(C=CC=C1)C(F)(F)F
Name
Quantity
1 L
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.58 mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
44 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
600 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is maintained at the same temperature for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
is then added dropwise
CUSTOM
Type
CUSTOM
Details
to return to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
extraction
CUSTOM
Type
CUSTOM
Details
followed by evaporation to dryness
DISTILLATION
Type
DISTILLATION
Details
The product is distilled
CUSTOM
Type
CUSTOM
Details
to purify

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=O)C=CC=C1C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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